DL-Methionine sulfone

Description

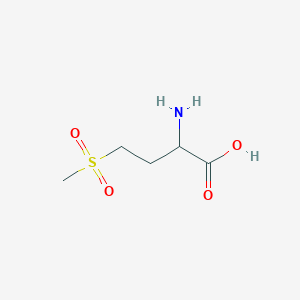

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNFLYVYCGDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875588 | |

| Record name | Methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-10-0 | |

| Record name | (±)-Methionine sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Methionine sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine, S,S-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5503K54L0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of DL-Methionine Sulfone from Methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of DL-Methionine (B7763240) sulfone from its precursor, DL-Methionine. The primary method detailed is the oxidation of methionine using hydrogen peroxide, a robust and commonly employed laboratory procedure. This document includes detailed experimental protocols, a summary of key quantitative data, and visual representations of the synthesis workflow and reaction pathway to facilitate understanding and replication by researchers in the fields of chemistry, biochemistry, and drug development. DL-Methionine sulfone is a crucial compound for various research applications, including its use as a reference standard in analytical methods and its role in studying the effects of methionine oxidation on biological systems.

Introduction

Methionine, a sulfur-containing essential amino acid, is susceptible to oxidation at its thioether group. This oxidation can occur in two primary stages: the initial formation of methionine sulfoxide, which can be reversible, followed by the irreversible oxidation to methionine sulfone.[1] The formation of methionine sulfone is of significant interest in various scientific disciplines. In proteomics and protein chemistry, the oxidation of methionine residues to the sulfone can alter protein structure and function. In the context of drug development and metabolic studies, this compound serves as an important analytical standard and a tool to investigate oxidative stress pathways.

This guide focuses on a well-established method for the synthesis of this compound from DL-Methionine via chemical oxidation.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and characterization. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H11NO4S | |

| Molecular Weight | 181.21 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~250 °C (decomposition) | [2] |

| Purity (Assay) | ≥99.0% (NT) | [3] |

| CAS Number | 820-10-0 | |

| Solubility | Slightly soluble in aqueous acid and water (with heating) | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of DL-Methionine using a strong oxidizing agent. Hydrogen peroxide is a widely used oxidant for this transformation.

Reaction Pathway

The oxidation of methionine to methionine sulfone is a two-step process. The thioether in methionine is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.

Experimental Protocol: Oxidation with Hydrogen Peroxide

The following protocol is based on a method utilizing hydrogen peroxide as the oxidizing agent, catalyzed by ammonium (B1175870) molybdate (B1676688) in an acidic medium.[2]

Materials:

-

DL-Methionine

-

5 M Perchloric acid (HClO₄) aqueous solution

-

0.05 M Ammonium molybdate ((NH₄)₂MoO₄) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Pyridine

-

Distilled water

Procedure:

-

Dissolution: Dissolve 0.0336 mol of DL-Methionine in a mixture of 7 mL of 5 M perchloric acid and 45 mL of distilled water.

-

Catalyst Addition: To the solution, add 3 mL of 0.05 M ammonium molybdate solution.

-

Oxidation: Slowly add 7 g of 30% hydrogen peroxide solution to the reaction mixture. The reaction is exothermic and should be controlled.

-

Neutralization: After the oxidation is complete, neutralize the solution to a pH of 7 by the careful addition of pyridine.

-

Precipitation: Add 70 mL of water to the neutralized solution, followed by the addition of 240 mL of acetone to precipitate the this compound.

-

Purification and Drying: Collect the precipitate by filtration, wash with acetone, and dry under vacuum to obtain the final product.

Quantitative Data for the Hydrogen Peroxide Method:

| Parameter | Value |

| Starting Material | DL-Methionine |

| Oxidizing Agent | 30% Hydrogen Peroxide |

| Catalyst | Ammonium Molybdate |

| Solvent System | Perchloric Acid / Water / Acetone |

| Product | This compound |

| Theoretical Yield | Dependent on starting quantity |

| Reported Purity | Not specified in the source |

Alternative Oxidation Method: Performic Acid Oxidation

Performic acid, generated in situ from formic acid and hydrogen peroxide, is another effective reagent for the oxidation of methionine to methionine sulfone. This method is often used in amino acid analysis to ensure the complete conversion of methionine and cysteine to their more stable oxidized forms (methionine sulfone and cysteic acid, respectively) prior to acid hydrolysis.[4][5][6] While a detailed preparative protocol for the free amino acid is less commonly published, the principle is well-established.

Characterization of this compound

Confirmation of the successful synthesis of this compound is achieved through various analytical techniques.

Spectroscopic Data

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides characteristic signals for the five carbon atoms in the molecule. A reference spectrum is available for comparison.[7]

-

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the amino group, the carboxylic acid group, and the sulfone group. A reference FTIR spectrum is available.[8]

Physicochemical Properties

-

Melting Point: The melting point of this compound is approximately 250 °C with decomposition, which is a key physical constant for its identification.[2]

-

Purity: The purity of the synthesized compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis. Commercially available this compound typically has a purity of ≥99.0%.[3]

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Conclusion

This technical guide has outlined a detailed and reproducible method for the synthesis of this compound from DL-Methionine using hydrogen peroxide oxidation. The provided experimental protocol, along with the summarized quantitative data and characterization information, serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The synthesis of this compound is a fundamental procedure that enables further research into the biological and chemical implications of methionine oxidation.

References

- 1. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. DL -Methionine sulfone = 99.0 NT 820-10-0 [sigmaaldrich.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. medallionlabs.com [medallionlabs.com]

- 7. This compound(820-10-0) 13C NMR spectrum [chemicalbook.com]

- 8. Methionine Sulfone | C5H11NO4S | CID 445282 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DL-Methionine Sulfone as a Biomarker for Cellular Damage

Introduction: The Irreversible Marker of Oxidative Insult

Methionine, a sulfur-containing essential amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS)[1][2][3]. This process initially converts methionine to methionine sulfoxide (B87167) (MetO), a modification that can be reversed by the cellular repair enzymes known as methionine sulfoxide reductases (Msrs)[4][5][6]. However, under conditions of intense or sustained oxidative stress, methionine sulfoxide can be further and irreversibly oxidized to this compound (MetO₂).[3][7]

This irreversibility makes methionine sulfone a stable and terminal product of oxidative damage. Unlike the transient nature of methionine sulfoxide, the accumulation of methionine sulfone serves as a cumulative indicator of cellular oxidative history and severe protein damage.[8] Its presence has been linked to aging, neurodegenerative diseases like Alzheimer's, and impaired growth, positioning it as a critical biomarker for assessing cellular damage in both research and clinical settings.[7][9][10]

Biochemical Formation and Signaling Pathway

The oxidation of methionine is a multi-step process driven by ROS, which are byproducts of normal metabolism and environmental stressors. The pathway highlights a critical branch point between reversible and irreversible damage.

The Methionine Oxidation Cascade

Under conditions of oxidative stress, ROS such as hydrogen peroxide (H₂O₂) or hydroxyl radicals attack the sulfur atom of methionine, forming a mixture of two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[11] This initial oxidation is a common post-translational modification.[12][13] Cellular defense mechanisms, specifically the MsrA and MsrB enzymes, can stereospecifically reduce these sulfoxides back to methionine, thus repairing the protein and scavenging ROS in the process.[4][5][6][11]

However, when the cellular antioxidant capacity is overwhelmed, methionine sulfoxide can undergo a second oxidation, yielding the sulfone form.[7] This step is considered biologically irreversible, as no known enzymatic pathway exists to reduce methionine sulfone back to methionine sulfoxide or methionine.[8] This accumulation of "permanently" damaged protein can impair its function and contribute to cellular pathology.

Analytical Methodologies for Quantification

Accurate quantification of methionine sulfone is challenging due to its low abundance and the potential for artificial oxidation during sample preparation.[14] Advanced analytical techniques, primarily based on liquid chromatography-mass spectrometry (LC-MS), have been developed to overcome these hurdles.

Mass Spectrometry-Based Protocols

LC-MS/MS is the gold standard for identifying and quantifying specific post-translational modifications, including methionine oxidation.[12] Methods often involve stable isotope labeling to differentiate between in-vivo oxidation and artifacts introduced during sample handling.[14]

3.1.1. Methionine Oxidation by Blocking with Alkylation (MObBa)

The MObBa method quantifies methionine oxidation by selectively alkylating and blocking unoxidized methionine residues.[12][15] This makes the alkylated methionines a stable proxy for the unoxidized population, allowing for accurate measurement of the oxidized fraction.[12][15]

3.1.2. Stable Isotope Labeling with ¹⁸O-H₂O₂

This technique involves chemically oxidizing all remaining unoxidized methionine residues in a sample with heavy oxygen-labeled hydrogen peroxide (¹⁸O-H₂O₂).[13][14][16][17] Methionines that were already oxidized in vivo contain ¹⁶O, while those oxidized in vitro during the labeling step contain ¹⁸O. The 2 Dalton mass difference between the resulting peptides allows for precise quantification of the original oxidation state via mass spectrometry.[13][14][16]

Summary of Experimental Protocols

The following tables provide detailed parameters for key experimental protocols used in the analysis of methionine oxidation.

Table 1: Protocol for Stable Isotope Labeling and LC-MS/MS Analysis

| Step | Parameter | Description | Reference |

|---|---|---|---|

| Sample Preparation | Protein Concentration | 0.5 mg/mL | [13][16][17] |

| Lysis Buffer | RIPA buffer or similar | [13][16] | |

| Clarification | Centrifugation at 16,000 x g for 10 min | [13][16][17] | |

| Oxidation/Labeling | Reagent | ¹⁸O-H₂O₂ (heavy) or ¹⁶O-H₂O₂ (light) | [13][16][17] |

| Final H₂O₂ Conc. | ~1.25% | [13][16] | |

| Incubation | 2 hours at 25 °C | [13][16] | |

| Reduction & Alkylation | Reducing Agent | 2 mM Dithiothreitol (DTT) | [13][16] |

| Alkylating Agent | 10 mM Iodoacetamide (IAA) | [13][16][17] | |

| Digestion | Protease | Trypsin (LC-MS Grade) | [17] |

| Enzyme:Protein Ratio | 1:25 (w/w) | [17] | |

| Incubation | Overnight at 37 °C | [1] | |

| LC-MS/MS | Mass Spectrometer | High-resolution Orbitrap (e.g., Thermo Orbitrap Fusion) | [17] |

| MS1 Resolution | 120,000 | [17] | |

| Scan Range | 375–1400 m/z | [17] |

| | Data Analysis | MaxQuant or similar software to quantify ¹⁶O/¹⁸O peak areas |[17] |

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is crucial for separating methionine, methionine sulfoxide, and methionine sulfone prior to detection.[18][19] Various column chemistries are employed depending on the specific analytical needs.

Table 2: HPLC Methods for Methionine and its Oxidized Forms

| Method Type | Column | Mobile Phase Example | Detection | Application Notes | Reference |

|---|---|---|---|---|---|

| HILIC | Ascentis Express HILIC (10 cm x 3.0 mm, 2.7 µm) | Acetonitrile and water with 0.1% formic acid (75:25) | MS, ESI(+) | Suitable for separating the highly polar sulfone and sulfoxide from the parent methionine. | [18] |

| Mixed-Mode | Primesep 100 (4.6 x 150 mm, 5 µm) | Acetonitrile and water with 0.05% H₂SO₄ (gradient) | UV (200 nm) | Combines reversed-phase and cation-exchange mechanisms to separate impurities and related substances. | [19][20] |

| Reversed-Phase | C18 (250 x 4.6 mm, 5 µm) | Methanol and 0.05% trifluoroacetic acid (5:95) with ion-pairing agent | UV / Electrochemical | A common approach where oxidized peptides elute earlier than their unoxidized counterparts. |[14][19] |

Quantitative Data and Findings

Studies have begun to quantify methionine sulfone and total methionine oxidation in various biological models, revealing its connection to disease and stress.

Table 3: Quantitative Findings on Methionine Oxidation

| Biological Context | Finding | Key Observation | Reference |

|---|---|---|---|

| HIV Exposure in Infants | Higher levels of methionine-sulfone detected in HIV-exposed-uninfected children with long cART exposure. | Increased methionine-sulfone levels were associated with decreased growth (weight and length). | [10] |

| Alzheimer's Disease (AD) | A high percentage (10-50%) of Amyloid-β protein in plaques contains MetO. | Increased Msr activity was found in a mouse model of AD, suggesting a compensatory protective mechanism. | [7][21] |

| Moyamoya Disease | Serum MetO levels were significantly higher in patients with Moyamoya disease compared to healthy controls. | MetO was identified as a potential risk factor and indicator of oxidative stress in this vascular disease. | [22] |

| Aging Mouse Brain | Proteome-wide analysis did not detect significant bulk increases in methionine oxidation in the brains of old mice vs. young mice. | Suggests that methionine oxidation may be a specifically regulated process rather than a result of stochastic damage under normal aging. | [13] |

| Glycoxidation/Lipoxidation | Methionine sulfoxide was found to be a more sensitive biomarker of damage than advanced glycation end-products (AGEs). | Arachidonate (lipoxidation) produced a significantly greater yield of MetO compared to glucose (glycoxidation). |[23][24] |

Applications in Research and Drug Development

The measurement of this compound offers significant value across several domains:

-

Neurodegenerative Disease Research : In conditions like Alzheimer's and Parkinson's disease, oxidative stress is a key pathological feature.[7][25] Quantifying methionine sulfone in brain tissue or CSF can provide a direct measure of the oxidative load and disease progression.[21]

-

Aging Studies : While bulk levels may not change, site-specific increases in methionine sulfone in long-lived proteins could be a critical aspect of the aging process, offering insights into age-related cellular decline.[13]

-

Drug Development & Toxicology : Assessing the potential of a new drug candidate to induce oxidative stress is a crucial part of safety pharmacology. Monitoring methionine sulfone levels in preclinical models can serve as a sensitive and specific endpoint for drug-induced oxidative damage.

-

Clinical Biomarker : Elevated levels of methionine sulfone or specific oxidized proteins in accessible fluids like plasma or serum could serve as non-invasive biomarkers for diseases associated with oxidative stress, such as diabetes, renal failure, or vascular diseases.[22][26]

Conclusion

This compound represents a terminal, irreversible product of severe oxidative stress, making it a robust and reliable biomarker of cumulative cellular damage. Its formation signifies the exhaustion of the protective, reversible methionine sulfoxide reductase system. With the advent of sophisticated mass spectrometry and HPLC techniques, the precise quantification of methionine sulfone is now feasible, providing researchers and drug developers with a powerful tool. This biomarker holds immense potential for elucidating disease mechanisms, assessing therapeutic efficacy, and evaluating the safety of novel chemical entities, particularly in the context of aging, neurodegeneration, and other pathologies rooted in oxidative stress.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of methionine-sulfoxide reductases protects neurons from amyloid β-protein insults in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Altered methionine-sulfone levels are associated with impaired growth in HIV-exposed-uninfected children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. LC/MS Analysis of L-Methionine Sulfoximine, Sulfone and Sulfoxide on Ascentis® Express HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 21. Plasma methionine sulfoxide in persons with familial Alzheimer’s disease mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Association between methionine sulfoxide and risk of moyamoya disease [frontiersin.org]

- 23. Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Formation of methionine sulfoxide during glycoxidation and lipoxidation of ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methionine Sulfoxide Reductase A and a Dietary Supplement S-Methyl-L-Cysteine Prevent Parkinson's-Like Symptoms | Journal of Neuroscience [jneurosci.org]

- 26. researchgate.net [researchgate.net]

Irreversible Protein Modification by DL-Methionine Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation. This process can lead to the formation of methionine sulfoxide (B87167), a modification that is largely reversible in biological systems through the action of methionine sulfoxide reductases (Msrs). However, under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to methionine sulfone. This modification is considered irreversible within the cellular context and can have significant and lasting consequences on protein structure, function, and cellular signaling pathways.[1][2][3][4] This technical guide provides an in-depth overview of the irreversible modification of proteins by DL-methionine sulfone, covering its chemical basis, functional implications, and the experimental methodologies used for its study.

The Chemistry of Methionine Sulfone Formation

The oxidation of methionine to methionine sulfone is a two-step process. The initial oxidation of the methionine thioether side chain by mild reactive oxygen species (ROS), such as hydrogen peroxide, forms methionine sulfoxide.[2][5] Stronger oxidants can then convert methionine sulfoxide to methionine sulfone (MetO2).[6]

Key Chemical Aspects:

-

Irreversibility: Unlike methionine sulfoxide, which can be enzymatically reduced back to methionine, methionine sulfone is a stable modification under physiological conditions and is not known to be reversed by any biological pathway.[1][2][5][7]

-

Oxidizing Agents: The formation of methionine sulfone typically requires stronger oxidizing agents than those needed for sulfoxide formation. Examples include permanganate (B83412) ions and conditions of severe oxidative stress.[3]

-

Physicochemical Changes: The conversion of the non-polar methionine side chain to the highly polar sulfone group induces significant changes in the local protein environment. This can disrupt hydrophobic interactions, alter protein conformation, and affect protein stability.

Functional Consequences of Irreversible Methionine Sulfone Modification

The permanent nature of methionine sulfone formation can lead to a range of functional alterations in proteins, from loss of function to altered substrate specificity.

Impact on Protein Structure and Stability

The introduction of a bulky and polar sulfone group can have profound effects on protein structure:

-

Destabilization: The oxidation of a methionine residue within the hydrophobic core of a protein can drastically destabilize its structure. For example, the oxidation of Met340 in the p53 tetramerization domain to methionine sulfoxide leads to significant destabilization of the tetramer.[8] Further oxidation to the sulfone would be expected to have an even more pronounced effect.

-

Increased Susceptibility to Degradation: The localized unfolding or altered conformation resulting from methionine sulfone formation can expose previously buried sites to proteases, leading to increased protein degradation.[8]

Altered Protein Function

The functional consequences of methionine sulfone formation are protein-specific:

-

Enzyme Activity: For enzymes, the modification of a methionine residue in or near the active site can lead to a complete loss of catalytic activity.

-

Substrate Specificity: In some cases, the modification can alter the substrate specificity of an enzyme. Human Neutrophil Elastase (HNE), for instance, shows a preference for substrates containing methionine sulfone, suggesting that this modification can create "super substrates" under inflammatory conditions.[7][9][10]

-

Protein-Protein Interactions: The modification of methionine residues at protein-protein interaction interfaces can disrupt these interactions, thereby affecting signaling cascades and the assembly of protein complexes.

Quantitative Data on Methionine Sulfone Modification

The following tables summarize available quantitative data regarding the formation and functional impact of methionine sulfone.

Table 1: Kinetic Data for the Oxidation of Methionine Sulfone by Permanganate Ion [3][11]

| Temperature (°C) | k_non-catalyzed (s⁻¹) | k_auto-catalyzed (L·mol⁻¹·s⁻¹) |

| 25 | 1.2 x 10⁻⁴ | 2.5 x 10⁻² |

| 30 | 1.8 x 10⁻⁴ | 3.8 x 10⁻² |

| 35 | 2.7 x 10⁻⁴ | 5.5 x 10⁻² |

| 40 | 4.0 x 10⁻⁴ | 7.9 x 10⁻² |

Table 2: Inhibition Constants (Ki) of Peptide Aldehyde Inhibitors of Human Neutrophil Elastase (HNE) [9][12]

| Inhibitor | P3 Residue | Ki (nM) | Relative Potency |

| Ac-RMAV-H | Methionine | 7266 | 1 |

| Ac-RM(O)AV-H | Methionine Sulfoxide | 5547 | 1.3 |

| Ac-RM(O2)AV-H | Methionine Sulfone | 147 | 49.4 |

Signaling Pathways and Cellular Processes Affected by this compound

While the reversible oxidation of methionine to methionine sulfoxide is increasingly recognized as a regulatory mechanism in signaling, the irreversible formation of methionine sulfone is more commonly associated with pathological conditions and cellular dysfunction.

-

p53 Pathway: Methionine metabolism has been linked to the p53 tumor suppressor pathway. High concentrations of methionine can inhibit the expression of wild-type p53.[13][14] The irreversible oxidation of a critical methionine (Met340) in the p53 tetramerization domain to its sulfoxide form destabilizes the protein, suggesting a mechanism for p53 inactivation under oxidative stress.[8] Further oxidation to the sulfone would permanently lock p53 in an inactive state.

-

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. L-methionine intake can activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.[15] While direct modulation by methionine sulfone is not well-documented, conditions of severe oxidative stress that lead to sulfone formation would heavily impact this pathway.

Below is a diagram illustrating the general impact of oxidative stress leading to irreversible protein modification.

References

- 1. Methionine sulfoxide reductase A regulates cell growth through the p53-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemprob.org [chemprob.org]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 6. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single oxidation--4 hour hydrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of methionine residue at hydrophobic core destabilizes p53 tetrameric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Methionine sulfone versus methionine sulfoxide properties

An In-depth Technical Guide to the Properties and Distinctions of DL-Methionine (B7763240) Sulfone and Methionine Sulfoxide (B87167)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of DL-methionine sulfone and methionine sulfoxide, two key oxidized derivatives of the essential amino acid methionine. An understanding of their distinct chemical properties, biological roles, and analytical differentiation is critical for research in oxidative stress, protein chemistry, and therapeutic development. Methionine's thioether side chain is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to these modifications which can significantly alter protein structure and function.[1][2][3][4]

Core Chemical and Physical Properties

Methionine sulfoxide (MetO) is the initial, mono-oxygenated product of methionine oxidation, while methionine sulfone (MetO2) is the di-oxygenated, further oxidized form.[5] Their fundamental properties differ significantly, impacting their biological behavior and analytical profiles.

| Property | DL-Methionine Sulfoxide | This compound |

| Molecular Formula | C₅H₁₁NO₃S[1][6] | C₅H₁₁NO₄S[7][8] |

| Molar Mass | 165.21 g/mol [1][6] | 181.21 g/mol [7][8] |

| Appearance | White solid[1] | White to Off-White Solid / Crystalline Powder[7][9] |

| Melting Point | ~240 °C (decomposes) | ~250 °C (decomposes)[7] |

| Water Solubility | 54.0 mg/mL | Soluble[10] |

| pKa (Acidic) | ~1.74[11][12] | ~1.55 - 2.10[7][10] |

| pKa (Basic) | ~9.11[12] | ~8.69[10] |

| Synonyms | MetO, H-Met(O)-OH, Methionine S-oxide[1][12] | Met(O2), S-Dioxymethionine[8][13] |

Oxidation Pathways and Biological Reversibility

The oxidation of methionine is a stepwise process. The initial oxidation to methionine sulfoxide is a common post-translational modification that can be reversed by a dedicated enzymatic system in most organisms.[1][14][15] However, the subsequent oxidation to methionine sulfone is considered biologically irreversible, representing a more permanent state of oxidative damage.[3][5][16]

Biological Significance and Functional Impact

The distinction between the sulfoxide and sulfone forms is most critical in a biological context.

Methionine Sulfoxide (MetO)

Methionine sulfoxide exists as two diastereomers, (S)-MetO and (R)-MetO, due to the creation of a chiral center at the sulfur atom during oxidation.[2][17] Its accumulation is a hallmark of oxidative stress and has been implicated in aging and various diseases.[1][18]

Crucially, cells possess a robust repair mechanism for MetO in the form of methionine sulfoxide reductases (Msrs).[14][19]

-

MsrA stereospecifically reduces the (S)-diastereomer of MetO.[1][2]

-

MsrB stereospecifically reduces the (R)-diastereomer of MetO.[1][2]

This enzymatic repair system can restore protein function, effectively allowing methionine residues to act as recyclable antioxidants that scavenge ROS.[14][17][19] The reversible oxidation of specific methionine residues can also act as a regulatory switch, modulating protein activity in signaling pathways.[18][19]

This compound (MetO2)

The formation of methionine sulfone signifies a more severe and likely irreversible oxidative event.[5][16] Unlike the sulfoxide, there is no known biological pathway in mammals to reduce methionine sulfone back to methionine.[5][20] Therefore, its presence in proteins leads to a permanent modification that can alter protein structure, increase hydrophilicity, and potentially lead to loss of function, aggregation, or degradation.[3][21] While less studied than MetO, MetO2 is a critical marker for intense oxidative stress and may play a role in the pathology of diseases characterized by high levels of ROS.[5] Studies have shown that some enzymes, like human neutrophil elastase, can specifically recognize and bind methionine sulfone residues, suggesting a potential biological role in inflammatory processes.[5][20]

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is based on the oxidation of methionine using hydrogen peroxide.

Materials:

-

DL-Methionine

-

5M Perchloric acid

-

0.05M Ammonium (B1175870) molybdate

-

30% Hydrogen peroxide (H₂O₂)

-

Pyridine

-

Deionized water

Procedure:

-

Dissolve DL-Methionine (0.0336 mol) in 7 mL of 5M perchloric acid aqueous solution.

-

Add 45 mL of deionized water to the solution.

-

Add 3 mL of 0.05M ammonium molybdate, which acts as a catalyst.

-

Slowly add 7 g of 30% hydrogen peroxide to the reaction mixture. This is a strong oxidizing agent and the reaction may be exothermic. Maintain controlled conditions.

-

Allow the reaction to proceed, monitoring for the completion of the oxidation (e.g., via TLC or LC/MS).

-

Once the reaction is complete, carefully neutralize the solution to pH 7 using pyridine.

-

Add an additional 70 mL of water.

-

Induce precipitation of the methionine sulfone product by adding 240 mL of acetone.

-

Collect the precipitate by filtration.

-

Wash the precipitate with acetone to remove impurities.

-

Dry the purified this compound product under vacuum.

(Adapted from preparation methods described in chemical literature[7])

Protocol for LC/MS Analysis of Methionine and its Oxidized Forms

This method allows for the separation and identification of methionine, methionine sulfoxide, and methionine sulfone in a sample.

Instrumentation and Columns:

-

Liquid Chromatography-Mass Spectrometry (LC/MS) system with ESI source.

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm).[22]

Reagents:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% formic acid, pH adjusted to 3.5 with ammonium formate.[22]

-

Sample Solvent: 90:10 methanol:water

Procedure:

-

Sample Preparation: Prepare standards of L-methionine, L-methionine sulfoxide, and L-methionine sulfone at a known concentration (e.g., 10 µg/mL) in the sample solvent. Prepare the experimental sample in the same solvent.

-

LC Conditions:

-

MS Conditions:

-

Operate in positive electrospray ionization (ESI+) mode.

-

Acquire data in Total Ion Chromatogram (TIC) mode over a relevant m/z range (e.g., 150-300).[22]

-

Alternatively, use Selected Ion Monitoring (SIM) for the expected m/z of each compound for higher sensitivity:

-

Methionine: [M+H]⁺ ≈ 150.06

-

Methionine Sulfoxide: [M+H]⁺ ≈ 166.05

-

Methionine Sulfone: [M+H]⁺ ≈ 182.05

-

-

-

Data Analysis: Identify peaks based on retention time compared to standards. The highly polar nature of these compounds makes HILIC an effective separation mode. Confirm peak identity by the measured mass-to-charge ratio.

Protocol for Enzymatic Differentiation of MetO Diastereomers

This protocol uses the stereospecificity of MsrA and MsrB to identify the R and S forms of methionine sulfoxide in a protein or peptide sample.[23]

Procedure:

-

Sample Aliquoting: Divide the oxidized protein sample into three equal aliquots.

-

Enzymatic Reaction:

-

Aliquot 1 (Control): Add reaction buffer without any enzyme.

-

Aliquot 2 (MsrA Digestion): Add reaction buffer containing purified MsrA and a reducing agent like DTT or thioredoxin.

-

Aliquot 3 (MsrB Digestion): Add reaction buffer containing purified MsrB and a reducing agent.

-

-

Incubation: Incubate all three samples under optimal conditions for the Msr enzymes (e.g., 37 °C for 1-2 hours).

-

Proteolytic Digestion: Stop the Msr reaction and proceed with a standard proteomics workflow. Denature, reduce, alkylate, and then digest the proteins in all three samples with a protease (e.g., trypsin).

-

LC/MS Analysis: Analyze the resulting peptide mixtures by LC/MS (peptide mapping).

-

Data Interpretation:

-

In the control sample, identify the peptide(s) containing methionine sulfoxide. Diastereomers may or may not be separated by standard reverse-phase chromatography.

-

Compare the chromatograms of the MsrA- and MsrB-treated samples to the control.

-

A significant decrease or disappearance of a MetO-containing peptide peak in the MsrA-treated sample indicates the presence of the (S)-diastereomer .

-

A significant decrease or disappearance of the same peak in the MsrB-treated sample indicates the presence of the (R)-diastereomer .

-

The relative reduction in peak area allows for the quantification of each diastereomer.[23]

-

Conclusion

This compound and methionine sulfoxide are distinct products of methionine oxidation with profoundly different biological implications. Methionine sulfoxide is a reversible modification, acting as a marker of reparable oxidative stress and a potential regulator of protein function through the action of the Msr system. In contrast, methionine sulfone represents a permanent, irreversible state of damage resulting from severe oxidative conditions. For researchers in biology and drug development, the ability to synthesize, differentiate, and quantify these two forms is essential for accurately assessing oxidative damage, understanding disease mechanisms, and evaluating the stability and efficacy of protein-based therapeutics.

References

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tks | publisher, event organiser, media agency | Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - tks | publisher, event organiser, media agency [teknoscienze.com]

- 4. biotage.com [biotage.com]

- 5. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine sulfoxide, DL- | C5H11NO3S | CID 847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. Methionine Sulfone | C5H11NO4S | CID 445282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. foodb.ca [foodb.ca]

- 11. P. aeruginosa Metabolome Database: Methionine sulfoxide (PAMDB000428) [pseudomonas.umaryland.edu]

- 12. Human Metabolome Database: Showing metabocard for Methionine sulfoxide (HMDB0002005) [hmdb.ca]

- 13. Buy L-Methionine sulfone | 7314-32-1 [smolecule.com]

- 14. portlandpress.com [portlandpress.com]

- 15. Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Chromatogram Detail [sigmaaldrich.com]

- 23. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Pioneering Pathways: An In-depth Technical Guide to the Early Studies of Methionine Oxidation to Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that first elucidated the oxidation of the essential amino acid methionine to methionine sulfone. Understanding these early investigations provides a critical historical and chemical context for contemporary research in proteomics, drug development, and the study of oxidative stress. This document outlines the seminal experimental methodologies, presents the quantitative data from these pioneering studies in a clear, comparative format, and visualizes the chemical transformations and analytical workflows as they were originally described.

Introduction: The Dawn of Understanding Methionine's Susceptibility to Oxidation

The early 20th century marked a period of intense discovery in the field of protein chemistry. Following the isolation and structural determination of methionine, researchers began to investigate its chemical properties, including its susceptibility to oxidation. The sulfur-containing side chain of methionine was quickly identified as a reactive center, readily undergoing oxidation to form first methionine sulfoxide (B87167) and subsequently, under stronger conditions, methionine sulfone. These initial studies laid the groundwork for our current understanding of how oxidative stress can impact protein structure and function, a critical consideration in numerous biological processes and disease states. This guide revisits the core experiments that defined this fundamental aspect of amino acid chemistry.

Key Early Experiments in Methionine Oxidation

Two primary methods for the oxidation of methionine to its sulfone derivative were established in the early to mid-20th century: oxidation with hydrogen peroxide and the more robust performic acid oxidation.

Hydrogen Peroxide Oxidation: The Work of Toennies and Callan (1939)

One of the earliest systematic investigations into the oxidation of methionine was conducted by Toennies and Callan. Their work, published in 1939, not only detailed a method for this conversion but also provided a means for the quantitative analysis of methionine in proteins.

The following protocol is based on the descriptions provided in their seminal paper, "A New Method for the Determination of Methionine in Proteins."

-

Reagent Preparation: A 30% hydrogen peroxide solution was used as the primary oxidant.

-

Reaction Mixture: A known quantity of methionine was dissolved in a solution of 1 N hydrochloric acid.

-

Oxidation: An excess of 30% hydrogen peroxide was added to the methionine solution.

-

Reaction Conditions: The reaction mixture was allowed to stand at room temperature for a period of 10 to 18 hours.

-

Termination and Analysis: After the incubation period, the excess hydrogen peroxide was decomposed, and the resulting methionine sulfone was quantified.

The study provided foundational quantitative data on the stoichiometry of the reaction.

| Parameter | Value |

| Reactants | |

| Methionine | 1 mole |

| Hydrogen Peroxide | 2 moles |

| Product | |

| Methionine Sulfone | 1 mole |

| Reaction Time | 10 - 18 hours |

| Temperature | Room Temperature |

| Yield | Quantitative |

Performic Acid Oxidation: A More Vigorous Approach by Moore, Stein, and Hirs

In the 1950s, as chromatographic techniques for amino acid analysis were being perfected, a more rapid and consistently quantitative method for oxidizing sulfur-containing amino acids was developed by Stanford Moore, William H. Stein, and C. H. W. Hirs. Performic acid, a potent oxidizing agent, was found to reliably convert both methionine and cysteine to their stable, fully oxidized forms, methionine sulfone and cysteic acid, respectively. This was a critical step for accurate amino acid analysis of proteins.

This protocol is a synthesis of the methods described in the works of Moore, Stein, and Hirs on the amino acid analysis of proteins like ribonuclease.

-

Reagent Preparation: Performic acid was freshly prepared by mixing 9 volumes of 99% formic acid with 1 volume of 30% hydrogen peroxide. The mixture was allowed to stand at room temperature for 1-2 hours to allow for the formation of performic acid.

-

Reaction Mixture: The protein or free methionine sample was placed in a reaction vessel and cooled to approximately 0°C.

-

Oxidation: A measured excess of the chilled performic acid reagent was added to the sample.

-

Reaction Conditions: The oxidation was carried out at a low temperature (typically in an ice bath at 0°C) for 2 to 4 hours.

-

Termination: The reaction was terminated by the addition of hydrobromic acid to decompose the excess performic acid.

-

Sample Preparation for Analysis: The sample was then typically lyophilized or evaporated to dryness to remove the reagents before hydrolysis and subsequent chromatographic analysis.

The method was developed to ensure the complete and quantitative conversion of methionine to methionine sulfone for analytical purposes.

| Parameter | Value |

| Reactants | |

| Methionine | 1 mole |

| Performic Acid | Excess |

| Product | |

| Methionine Sulfone | 1 mole |

| Reaction Time | 2 - 4 hours |

| Temperature | 0°C |

| Yield | Quantitative |

Signaling Pathways and Experimental Workflows

The early studies were primarily focused on the chemical transformation itself rather than complex biological signaling pathways. The logical workflow involved the oxidation of methionine followed by its quantification.

Diagram of the Chemical Transformation

Caption: Oxidation pathway of methionine.

Diagram of the Early Analytical Workflow

Caption: Early experimental workflow for methionine sulfone analysis.

Conclusion: A Legacy of Foundational Chemistry

The early investigations into the oxidation of methionine to methionine sulfone by pioneers such as Toennies, Callan, Moore, Stein, and Hirs provided the chemical bedrock upon which decades of research in protein chemistry, oxidative stress, and drug stability have been built. The meticulous development of these oxidation protocols and the accompanying analytical techniques were instrumental in enabling the accurate determination of amino acid compositions of proteins. For contemporary scientists, a thorough understanding of these foundational methods offers valuable insights into the fundamental reactivity of methionine and serves as a crucial reference point for the development of modern analytical and therapeutic strategies.

Unveiling the Cellular Impact of DL-Methionine Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Methionine sulfone is the terminal, irreversibly oxidized metabolite of the essential amino acid methionine.[1] While methionine and its more readily reversible oxidized form, methionine sulfoxide (B87167), play crucial roles in cellular metabolism and antioxidant defense, the biological implications of this compound accumulation are less understood.[1][2] Safety data sheets for this compound indicate that its toxicological properties have not been fully investigated, and it is not currently classified as a hazardous substance.[3][4][5][6] This guide synthesizes the available information on methionine oxidation and the toxicology of related amino acid analogs to provide a framework for investigating the potential cytotoxic effects of this compound in cell culture. We present hypothetical mechanisms of toxicity, detailed experimental protocols for assessment, and illustrative data representations to guide future research in this area.

The Biochemistry of Methionine Oxidation

Methionine is particularly susceptible to oxidation by reactive oxygen species (ROS). This process occurs in a stepwise manner, first forming methionine sulfoxide (MetO), a modification that can be reversed by the enzyme methionine sulfoxide reductase (Msr).[1][7] However, in the presence of strong oxidants, methionine sulfoxide can be further and irreversibly oxidized to methionine sulfone (MetO2).[1] This irreversible nature suggests that once formed, methionine sulfone may accumulate in cells, potentially leading to adverse effects.

Postulated Mechanisms of this compound Cytotoxicity

Given the lack of direct studies on this compound's toxicity, we can infer potential mechanisms based on the established effects of other amino acid analogs.[8][9] The primary hypotheses are:

-

Competitive Inhibition of Methionine-Dependent Pathways: this compound, due to its structural similarity to methionine, may act as a competitive inhibitor of enzymes that utilize methionine as a substrate. This could disrupt critical cellular processes such as protein synthesis and methylation reactions.

-

Induction of Protein Misfolding and the Unfolded Protein Response (UPR): Although less likely than for some analogs, if this compound is mistakenly incorporated into nascent polypeptide chains, it could lead to protein misfolding. This would trigger the unfolded protein response (UPR), a cellular stress response that, if prolonged, can lead to apoptosis.

-

Induction of Oxidative Stress and Apoptosis: The presence of a stable, potentially non-metabolizable amino acid analog could disrupt cellular homeostasis, leading to an increase in intracellular ROS. This, in turn, can trigger apoptotic pathways.

Visualizing a Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to apoptosis.

Caption: Postulated signaling pathway for this compound induced apoptosis.

Experimental Protocols for Assessing Cytotoxicity

A tiered approach is recommended to systematically evaluate the in vitro toxicity of this compound.

Tier 1: General Cytotoxicity Screening

The initial assessment should focus on determining the concentration-dependent effects of this compound on cell viability.

Caption: Workflow for general cytotoxicity screening of this compound.

-

Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line relevant to amino acid metabolism) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Mechanistic Assays

Based on the results of the initial screening, further assays can be employed to investigate the specific mechanisms of toxicity.

-

Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10]

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

-

ROS Detection: Use fluorescent probes such as DCFDA to measure the intracellular production of reactive oxygen species.

-

GSH/GSSG Assay: Measure the ratio of reduced to oxidized glutathione (B108866) to assess the cellular redox state.

Quantitative Data Presentation (Illustrative)

Due to the absence of published data, the following tables present hypothetical results to illustrate how quantitative data on the cytotoxicity of this compound could be structured.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (mM) |

| HepG2 | Liver | 48 | 25.3 |

| HeLa | Cervix | 48 | 38.1 |

| SH-SY5Y | Neuroblastoma | 48 | > 50 |

| MCF-7 | Breast | 48 | 42.5 |

Table 2: Hypothetical Effect of this compound on Apoptosis and Oxidative Stress Markers in HepG2 Cells (at 48 hours)

| Concentration (mM) | % Apoptotic Cells (Annexin V+) | Relative Caspase-3/7 Activity | Relative ROS Production |

| 0 (Control) | 5.2 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| 10 | 12.8 ± 2.3 | 1.8 ± 0.3 | 1.5 ± 0.3 |

| 25 (IC50) | 48.9 ± 5.6 | 4.2 ± 0.5 | 3.8 ± 0.6 |

| 50 | 85.3 ± 7.9 | 7.5 ± 0.8 | 6.2 ± 0.9 |

Conclusion and Future Directions

While current safety data does not classify this compound as a hazardous compound, a thorough investigation into its potential cytotoxic effects at the cellular level is warranted.[3][4][5][6] As an irreversible oxidation product of methionine, its accumulation could have unforeseen consequences on cellular health.[1] The experimental framework provided in this guide, based on the toxicology of analogous compounds, offers a robust starting point for such investigations. Future research should focus on obtaining empirical data for the IC50 values in a panel of cell lines, elucidating the precise signaling pathways involved in its potential toxicity, and exploring its effects on protein synthesis and function. Such studies will be crucial for a comprehensive understanding of the biological role of this terminal methionine metabolite.

References

- 1. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. DL -Methionine sulfone = 99.0 NT 820-10-0 [sigmaaldrich.com]

- 7. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Selective Oxidation of Methionine to Methionine Sulfone: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of methionine (Met) residues in proteins and peptides is a critical post-translational modification with significant implications in cellular signaling, protein stability, and the efficacy of biotherapeutics. While the initial oxidation product, methionine sulfoxide (B87167) (MetO), is a reversible modification, further oxidation to methionine sulfone (MetO₂) is generally considered irreversible under physiological conditions.[1][2] This irreversible nature makes the selective conversion of methionine to its sulfone derivative a valuable tool in drug development and proteomics to study the functional impact of permanent oxidative stress and to create stable protein variants.

This application note provides a detailed protocol for the selective oxidation of methionine to methionine sulfone using strong oxidizing agents. It includes experimental procedures, data presentation in tabular format for easy comparison, and analytical methods for monitoring the reaction. Additionally, diagrams are provided to illustrate the reaction pathway and experimental workflow.

Chemical Reaction Pathway

The oxidation of methionine to methionine sulfone is a two-step process. The initial oxidation of the thioether side chain of methionine results in the formation of methionine sulfoxide. A stronger oxidizing agent is then required to further oxidize the sulfoxide to the sulfone.

Caption: Oxidation pathway of methionine.

Experimental Protocols

Protocol 1: Oxidation of Methionine to Methionine Sulfone using Performic Acid

Performic acid is a potent oxidizing agent that can quantitatively convert methionine to methionine sulfone.[3][4] This protocol is particularly useful for applications requiring complete oxidation, such as in amino acid analysis.

Materials:

-

Peptide or protein sample containing methionine

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Ultrapure water

-

Lyophilizer

-

LC-MS system

Procedure:

-

Preparation of Performic Acid:

-

In a clean, ice-chilled glass vessel, mix 9 volumes of formic acid with 1 volume of hydrogen peroxide.

-

Incubate the mixture at room temperature for 1 hour to allow for the formation of performic acid. Caution: Performic acid is a strong and unstable oxidizing agent. Prepare it fresh and handle it with appropriate personal protective equipment in a well-ventilated fume hood.

-

-

Sample Preparation:

-

Dissolve the peptide or protein sample in ultrapure water or a suitable buffer at a concentration of 1-5 mg/mL.

-

-

Oxidation Reaction:

-

Cool the sample solution in an ice bath.

-

Add a 10-fold molar excess of the freshly prepared performic acid to the sample solution.

-

Incubate the reaction mixture on ice for 2-4 hours, or overnight at 4°C for complete oxidation.[3]

-

-

Quenching and Sample Cleanup:

-

Quench the reaction by diluting the mixture with a large volume of cold ultrapure water.

-

Immediately freeze the sample in liquid nitrogen and lyophilize to remove excess reagents and water.

-

-

Analysis:

-

Reconstitute the lyophilized sample in a suitable solvent for LC-MS analysis to confirm the conversion of methionine to methionine sulfone.

-

Protocol 2: Controlled Oxidation of Methionine to Methionine Sulfone using Peracetic Acid

Peracetic acid is another strong oxidant that can be used for the oxidation of methionine to its sulfone.[5] By controlling the stoichiometry of the reagent, it is possible to achieve a more selective oxidation.

Materials:

-

Peptide or protein sample containing methionine

-

Peracetic acid solution (e.g., 32 wt. % in dilute acetic acid)

-

Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.0)

-

Desalting column or dialysis equipment

-

LC-MS/MS or NMR instrumentation

Procedure:

-

Sample Preparation:

-

Dissolve the protein or peptide sample in the phosphate buffer to a final concentration of 0.5-1.0 mg/mL.

-

-

Oxidation Reaction:

-

Calculate the molar amount of methionine residues in the sample.

-

Add a stoichiometric amount or a slight excess (e.g., 1.1 to 2 molar equivalents per methionine) of peracetic acid to the sample solution. The reaction can be performed at room temperature.[5]

-

Monitor the reaction progress over time (e.g., 15, 30, 60, 120 minutes) by taking aliquots for analysis.

-

-

Reaction Termination and Buffer Exchange:

-

Terminate the reaction by removing the excess peracetic acid using a desalting column or through dialysis against a suitable buffer.

-

-

Analysis:

-

Analyze the resulting sample by LC-MS/MS to determine the extent of methionine sulfone formation and to identify any potential side-products. NMR spectroscopy can also be used for detailed structural characterization.[6]

-

Data Presentation

The extent of methionine oxidation can be quantified using LC-MS by monitoring the disappearance of the methionine-containing peptide and the appearance of the corresponding methionine sulfone-containing peptide.

| Oxidizing Agent | Molar Excess (Agent:Met) | Temperature (°C) | Time (hours) | Methionine Conversion (%) | Methionine Sulfone Yield (%) | Reference |

| Performic Acid | 10 | 0-4 | 2-16 | >99 | >95 | [3][4] |

| Peracetic Acid | 1.1 - 2 | 25 | 0.5 - 2 | Variable | Controllable | [5] |

| Hydrogen Peroxide | 100 | 25 | 24 | >95 | Low* | [7][8] |

*With hydrogen peroxide, methionine sulfoxide is the major product, and methionine sulfone is typically a minor product.

Experimental Workflow

The following diagram illustrates a general workflow for the selective oxidation of methionine to methionine sulfone and subsequent analysis.

Caption: Experimental workflow for methionine oxidation.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for monitoring the oxidation of methionine. The formation of methionine sulfone results in a mass increase of 32 Da compared to the unmodified methionine.

Sample Preparation for LC-MS:

-

Following the oxidation reaction and cleanup, the protein sample is typically subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

-

The resulting peptide mixture is then separated by reverse-phase liquid chromatography and analyzed by mass spectrometry.

Data Analysis:

-

Extracted ion chromatograms (EICs) are used to monitor the signal intensity of the native methionine-containing peptide and the oxidized methionine sulfone-containing peptide.

-

The degree of oxidation can be calculated as the ratio of the peak area of the oxidized peptide to the sum of the peak areas of the native and oxidized peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to unambiguously identify and quantify methionine sulfone.[6] Specific chemical shifts in the 1H and 13C spectra are indicative of the sulfone moiety.

Potential Side Reactions and Selectivity

The use of strong oxidizing agents like performic and peracetic acid can lead to the oxidation of other susceptible amino acid residues, such as cysteine, tryptophan, tyrosine, and histidine.[9] Cysteine is readily oxidized to cysteic acid. Therefore, it is crucial to carefully control the reaction conditions (stoichiometry of the oxidant, temperature, and reaction time) to maximize the selectivity for methionine oxidation. For proteins containing highly sensitive residues, a careful optimization of the protocol is recommended.

Signaling Pathways

While the reversible oxidation of methionine to methionine sulfoxide is a known regulatory mechanism in various signaling pathways, the role of the irreversible formation of methionine sulfone in signaling is less well-established and is often associated with pathological conditions of severe oxidative stress.[10][11] The accumulation of methionine sulfone can lead to protein dysfunction and degradation. Further research is needed to fully elucidate specific signaling pathways that are regulated by the formation of methionine sulfone.

Conclusion

The selective oxidation of methionine to methionine sulfone is a valuable chemical tool for researchers in drug development and proteomics. The protocols provided in this application note, utilizing performic acid and peracetic acid, offer methods to achieve this modification. Careful control of reaction conditions and diligent analysis using techniques such as LC-MS and NMR are essential for ensuring the selectivity and quantifying the extent of the oxidation. This approach enables the investigation of the functional consequences of irreversible methionine oxidation, contributing to a deeper understanding of protein biology and the development of more robust biotherapeutics.

References

- 1. chemprob.org [chemprob.org]

- 2. researchgate.net [researchgate.net]

- 3. A High-Throughput Absolute Quantification of Protein-Bound Sulfur Amino Acids from Model and Crop Plant Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of DL-Methionine Sulfone in Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of DL-Methionine sulfone, commonly known as methionine sulfoxide (B87167), in protein samples. The oxidation of methionine residues is a critical post-translational modification that can impact protein structure, function, and stability. Accurate quantification of methionine sulfoxide is crucial in various research areas, including the development of biotherapeutics, studies on oxidative stress, and understanding cellular signaling pathways.

A significant challenge in quantifying methionine sulfoxide is the artifactual oxidation of methionine that can occur during sample preparation and analysis. The protocols outlined below are designed to minimize or correct for this artifact, ensuring accurate and reproducible results.

Core Methodologies

Two primary mass spectrometry-based methodologies have emerged as robust approaches for the accurate quantification of methionine sulfoxide:

-

Stable Isotope Labeling using ¹⁸O-Hydrogen Peroxide: This method involves the "blocking" of unoxidized methionine residues by oxidizing them with a heavy isotope of oxygen (¹⁸O). This allows for the differentiation between methionines that were already oxidized in vivo or in situ (containing ¹⁶O) and those that were unoxidized prior to the labeling step. The relative abundance of the ¹⁸O and ¹⁶O forms is then used to calculate the original oxidation level.[1][2][3]

-

Methionine Oxidation by Blocking with Alkylation (MObBa): This technique utilizes the selective alkylation of unoxidized methionine residues with iodoacetamide (B48618) (IAA) at a low pH.[4][5] The alkylated methionine is stable and prevents further oxidation during sample processing. The amount of alkylated methionine can be quantified by mass spectrometry and serves as a proxy for the unoxidized portion of methionine in the original sample.[4][5]

Experimental Protocols

Protocol 1: Quantitative Analysis using ¹⁸O-Hydrogen Peroxide Labeling

This protocol is adapted from methodologies described for the accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis.[2][3]

Objective: To accurately quantify the level of methionine sulfoxide in a protein sample by minimizing artifactual oxidation during sample preparation.

Principle: Unoxidized methionine residues are fully oxidized with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). This converts them to methionine sulfoxide containing ¹⁸O. The originally present methionine sulfoxide contains ¹⁶O. The 2 Da mass difference between the two forms allows for their differentiation and quantification by mass spectrometry.[2][3]

Materials:

-

Protein sample

-

Denaturation buffer (e.g., 6 M Guanidine HCl)

-

H₂¹⁸O₂ (3% solution)

-

Quenching solution (e.g., catalase)

-

Reduction buffer (e.g., 10 mM DTT)

-

Alkylation solution (e.g., 55 mM iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Denaturation: Denature the protein sample in a suitable buffer to expose all methionine residues.

-

¹⁸O-Labeling: Add H₂¹⁸O₂ to the denatured protein sample to a final concentration that ensures complete oxidation of all unoxidized methionine residues. Incubate at room temperature. The reaction time should be optimized for the specific protein.

-

Quenching: Stop the oxidation reaction by adding a quenching agent like catalase to remove excess H₂¹⁸O₂.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and then alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

Buffer Exchange/Desalting: Remove denaturants and other interfering substances using a suitable method like dialysis or buffer exchange columns.

-

Tryptic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis:

-

Identify peptides containing methionine sulfoxide.

-

Extract the ion chromatograms for the peptide containing Met(¹⁶O)SO and the corresponding peptide containing Met(¹⁸O)SO.

-

Calculate the percentage of methionine oxidation using the following formula: % Oxidation = [Area(Met(¹⁶O)SO) / (Area(Met(¹⁶O)SO) + Area(Met(¹⁸O)SO))] * 100

-

Workflow for ¹⁸O-Labeling Protocol

Caption: Workflow for ¹⁸O-labeling quantitative analysis.

Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)

This protocol is based on the MObBa method for quantifying methionine oxidation by selectively alkylating unoxidized methionines.[4][5]

Objective: To quantify methionine oxidation by using the alkylation of unoxidized methionines as a stable proxy.

Principle: At low pH, iodoacetamide (IAA) selectively alkylates unoxidized methionine residues. This modification is stable and prevents subsequent artifactual oxidation. The fraction of alkylated methionine-containing peptides is then quantified by mass spectrometry to determine the initial level of unoxidized methionine.[4][5]

Materials:

-

Protein sample

-

Low pH buffer (e.g., 5% formic acid)

-

Iodoacetamide (IAA) solution

-

Quenching solution (e.g., DTT or L-cysteine)

-

Trypsin (mass spectrometry grade)

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Denaturation and Alkylation: Denature the protein sample in a low pH buffer and add IAA to alkylate the unoxidized methionine residues. Incubate at a controlled temperature.

-

Quenching: Stop the alkylation reaction by adding a quenching agent like DTT or L-cysteine.

-

Neutralization and Digestion: Adjust the pH to a neutral range suitable for trypsin activity and perform enzymatic digestion overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a mass spectrometer.

-

Data Analysis:

-

Identify peptides containing alkylated methionine and peptides containing methionine sulfoxide.

-

Extract the ion chromatograms for both forms of the peptide.

-

Calculate the percentage of methionine oxidation using the following formula: % Oxidation = [Area(MetSO) / (Area(MetSO) + Area(Alkylated Met))] * 100

-